Dansyl alprenolol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85187-55-9 |
|---|---|
Molecular Formula |
C27H34N2O5S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-(dimethylamino)-N-[(2S)-2-hydroxy-3-(4-prop-2-enoxyphenoxy)propyl]-N-propan-2-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C27H34N2O5S/c1-6-17-33-22-13-15-23(16-14-22)34-19-21(30)18-29(20(2)3)35(31,32)27-12-8-9-24-25(27)10-7-11-26(24)28(4)5/h6-16,20-21,30H,1,17-19H2,2-5H3/t21-/m0/s1 |
InChI Key |
VOMHLVCDGPYODA-NRFANRHFSA-N |
SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)OCC=C)O)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Isomeric SMILES |
CC(C)N(C[C@@H](COC1=CC=C(C=C1)OCC=C)O)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)OCC=C)O)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Synonyms |
dansyl alprenolol dansyl-L-alprenolol |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization for Research Applications
Principles of Dansyl Labeling for Bioconjugation
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorogenic reagent used extensively for labeling proteins, peptides, and other biomolecules. chemicalbook.comnih.gov The fundamental principle of dansyl labeling lies in the reaction of the sulfonyl chloride group of dansyl chloride with primary and secondary amino groups found in target molecules like alprenolol (B1662852). chemicalbook.comwikipedia.org
This nucleophilic substitution reaction forms a stable and highly fluorescent sulfonamide adduct. chemicalbook.com A key feature of the dansyl group is its environmental sensitivity; dansyl chloride itself is not fluorescent, but the resulting dansyl-sulfonamide conjugate exhibits strong blue-to-blue-green fluorescence. chemicalbook.com The quantum yield and emission maximum of this fluorescence are sensitive to the polarity of the local environment, making it a valuable tool for studying molecular interactions and conformational changes. chemicalbook.comwikipedia.org For instance, when a dansyl-labeled ligand binds to a hydrophobic pocket in a protein, a significant increase in fluorescence intensity and a blue shift in the emission wavelength are often observed. chemicalbook.com This property is particularly useful for investigating probe-target interactions.
The reaction is typically carried out under mild alkaline conditions, which facilitates the deprotonation of the amine group, enhancing its nucleophilicity. The small size of the dansyl group is advantageous as it is less likely to cause significant steric hindrance that could interfere with the biological activity of the labeled molecule. nih.govmdpi.com
| Property | Value | Reference |
|---|---|---|
| Typical Excitation Wavelength (λex) | ~340 nm | biosyn.com |
| Typical Emission Wavelength (λem) | ~520 nm (environment-dependent) | biosyn.com |
| Fluorescence Lifetime | 10-20 nanoseconds | chemicalbook.com |
Design and Synthesis of Alprenolol-Based Fluorescent Conjugates
The synthesis of fluorescent beta-blocker probes is centered on modifying the parent drug molecule without compromising its affinity for the β-adrenergic receptor. For alprenolol, the secondary amine in its isopropanolamine side chain is the primary site for derivatization. This amine is a key interaction point with the receptor but can also serve as a reactive handle for conjugation with a fluorophore.
The direct synthesis of a dansyl-alprenolol conjugate would involve the reaction between alprenolol and dansyl chloride. A more complex approach involves synthesizing an analog of the beta-blocker that incorporates a linker terminating in a reactive group, which is then coupled to the fluorophore. For example, a dansyl analogue of propranolol (B1214883) (DAPN), which is structurally similar to alprenolol, was synthesized by reacting N-[2-hydroxy-3-(1-naphthyloxy)propyl]-ethylenediamine with dansyl chloride. nih.gov
Alternative strategies for labeling alprenolol have also been explored. One novel method utilizes a Mizoroki-Heck coupling reaction to label the terminal double bond of alprenolol's allyl group with a fluorescent aryl iodide, 4-(4,5-diphenyl-1H-imidazol-2-yl)iodobenzene (DIBI). nih.govresearchgate.net This approach targets a different part of the alprenolol molecule, leaving the pharmacologically crucial isopropanolamine side chain untouched. nih.gov This demonstrates the principle of designing conjugates where the fluorophore is attached to a site that is not essential for receptor binding. google.com
| Reaction Type | Target Site on Alprenolol | Reagent Example | Reference |
|---|---|---|---|
| Sulfonamide Formation | Secondary Amine | Dansyl Chloride | chemicalbook.comnih.gov |
| Mizoroki-Heck Coupling | Allyl Group (Terminal Double Bond) | 4-(4,5-diphenyl-1H-imidazol-2-yl)iodobenzene (DIBI) | nih.govresearchgate.netnii.ac.jp |
| Carbodiimide Coupling | Introduced Carboxyl Group (via linker) | EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | researchgate.net |
Role of Linker Chemistry in Modulating Probe-Target Interactions
In the design of fluorescent probes, a "linker" or "spacer" is often incorporated between the pharmacophore (alprenolol) and the fluorophore (dansyl group). The linker is a critical component that can significantly influence the properties and efficacy of the final conjugate. rsc.orgnih.gov
The primary functions of a linker include:
Preventing Steric Hindrance: The linker provides spatial separation between the bulky fluorophore and the pharmacophore, minimizing the risk of the fluorophore interfering with the binding of the pharmacophore to its receptor target. acs.org
Modulating Solubility: Linkers can be designed with hydrophilic or hydrophobic properties to optimize the solubility of the probe for specific applications.
The design of linkers is a modular process. researchgate.net Different lengths and chemical compositions (e.g., alkyl chains, polyethylene (B3416737) glycol units) can be used to fine-tune the distance and flexibility between the two key moieties. For instance, in the synthesis of a dansyl analogue of propranolol, an ethylenediamine (B42938) linker was used to connect the propranolol core to the dansyl group. nih.gov In other complex systems like antibody-drug conjugates, the linker's role is even more pronounced, controlling not only stability in circulation but also the specific release of the payload at the target site. nih.gov The choice of linker chemistry is therefore a crucial step in optimizing the probe's ability to interact effectively with its biological target.
Stereochemical Synthesis Considerations in Fluorescent Beta-Blocker Probes
The interaction between beta-blockers and β-adrenergic receptors is highly stereospecific. For most beta-blockers, including alprenolol, the (S)-(-) enantiomer possesses significantly higher pharmacological activity than the (R)-(+) enantiomer. Therefore, a critical consideration in the synthesis of fluorescent probes like dansyl alprenolol is the preservation of the desired stereochemistry.
Synthesizing a stereochemically pure probe requires one of two main approaches:
Chiral Synthesis: The synthesis begins with a stereochemically pure starting material, such as (S)-alprenolol or a chiral precursor, and all subsequent reaction steps are designed to proceed without racemization.
Chiral Resolution: The synthesis is carried out to produce a racemic mixture of the final fluorescent conjugate, which is then separated into its individual enantiomers using chiral chromatography or other resolution techniques.
The biological importance of stereochemistry is underscored by studies on other fluorescent beta-blockers. For example, research has shown that the characteristic fluorescence pattern of a probe in tissues can be blocked by the prior administration of the pharmacologically active l-propranolol (the (S)-enantiomer), but not by the inactive d-propranolol (the (R)-enantiomer). nih.gov This demonstrates that the binding of the fluorescent probe to the receptor is stereospecific. Consequently, to create a research tool that accurately reports on the biologically relevant receptor population, the synthesis must yield the pure, active (S)-enantiomer of the fluorescent beta-blocker probe. nih.gov
Molecular Interactions and Binding Dynamics with Beta Adrenoceptors
Characterization of Dansyl Alprenolol (B1662852) Binding to Beta-Adrenoceptor Subtypes (β1, β2, β3)
Alprenolol itself is characterized as a non-selective beta-adrenergic receptor antagonist, exhibiting significant affinity for both β1 and β2 adrenoceptor subtypes hmdb.cadrugbank.com. While specific binding data for "dansyl alprenolol" is not extensively detailed in the provided literature, it is designed as a fluorescent analogue intended to mimic the binding characteristics of alprenolol. Therefore, it is expected to bind to β1 and β2 adrenoceptors. Studies involving other fluorescent beta-adrenergic blockers, such as dansyl analogues of propranolol (B1214883) (e.g., DAPN), demonstrate their utility in probing beta-adrenergic receptors nih.govpnas.orgresearchgate.net. Research on alprenolol derivatives has also indicated that modifications to the linker chain have minimal impact on affinity for the β3-adrenoceptor, suggesting that fluorescent derivatives might also interact with this subtype, though potentially with varying affinities compared to β1 and β2 acs.org. The dansyl moiety itself is known for its advantageous fluorescent properties, including a high quantum yield and large Stokes shifts, making it an effective tag for tracking molecular interactions avantiresearch.com.
Competitive Binding Assays and Receptor Affinity Determination
Competitive binding assays are a cornerstone for determining the affinity of ligands for their target receptors. These assays typically involve a radiolabeled or fluorescent ligand (the tracer) and varying concentrations of the test compound. By measuring the displacement of the tracer from the receptor, the binding affinity (often expressed as a dissociation constant, KD, or inhibition constant, Ki) of the test compound can be quantified.
Studies using radiolabeled alprenolol, such as [3H]-alprenolol, have established its binding characteristics to beta-adrenoceptors. For instance, (minus)-alprenolol exhibits a dissociation constant (KD) in the range of 7-11 nM for cardiac beta-adrenergic receptors pnas.org. Similar affinities, typically in the low nanomolar range (5-10 nM), have been reported for [3H]-alprenolol binding to β2-adrenergic receptors in frog erythrocytes nih.gov and to beta-adrenergic receptors in human lymphocytes duke.edunih.gov.
Research on alprenolol derivatives, including fluorescently labeled ones, has further characterized their affinities. For example, alprenolol derivative 26a demonstrated high affinity for both β1- and β2-adrenoceptors, with log KD values of -7.65 for β1-AR (approximately 22 nM) and -9.03 for β2-AR (approximately 0.93 nM) acs.org. These findings highlight the potent binding capabilities of alprenolol and its derivatives to beta-adrenergic receptors.
Spectroscopic and Photophysical Characteristics for Research Applications
Fundamental Principles of Dansyl Fluorescence and Spectral Properties
The fluorescence of the dansyl group originates from the electronic structure of the 5-(dimethylamino)naphthalene-1-sulfonyl moiety. Upon absorption of ultraviolet light, typically in the range of 330-350 nm, the fluorophore is elevated to an excited electronic state. The subsequent return to the ground state is accompanied by the emission of a photon, resulting in fluorescence.
The emission spectrum of dansyl derivatives is characteristically broad and is typically centered in the green region of the visible spectrum, generally between 500 and 550 nm. This results in a large Stokes shift—the difference between the excitation and emission maxima—which is advantageous in fluorescence microscopy as it facilitates the separation of the emission signal from the excitation light. The exact positions of the excitation and emission maxima are highly dependent on the solvent polarity.
Environmental Sensitivity of Dansyl Fluorescence in Membrane Microenvironments
One of the most valuable properties of the dansyl fluorophore is the sensitivity of its emission spectrum to the polarity of its immediate environment. In nonpolar, hydrophobic environments, such as the interior of a lipid membrane or a hydrophobic pocket in a protein, the fluorescence quantum yield of the dansyl group is typically high, and the emission maximum is blue-shifted (shifted to shorter wavelengths).
Conversely, in polar, aqueous environments, the quantum yield is significantly lower, and the emission maximum is red-shifted (shifted to longer wavelengths). This solvatochromic effect is attributed to the stabilization of the excited state dipole moment by the polar solvent molecules. This property allows dansyl alprenolol (B1662852) to act as a reporter on its binding to and localization within cellular membranes and receptor proteins. Changes in the fluorescence intensity and emission wavelength can provide insights into the nature of the binding site.
Fluorescence Quenching and Energy Transfer Mechanisms in Probe Applications
The fluorescence of dansyl alprenolol can be diminished through processes known as quenching. Collisional (or dynamic) quenching occurs when the excited fluorophore encounters a quencher molecule in solution, which de-excites the fluorophore without the emission of a photon. Common collisional quenchers include molecular oxygen and iodide ions. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher.
Furthermore, the dansyl group can participate in Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two fluorophores. In this process, an excited "donor" fluorophore (such as the dansyl group) can transfer its energy to a nearby "acceptor" fluorophore, provided there is sufficient overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making FRET a powerful tool for measuring molecular distances in the range of 1-10 nanometers. This compound could potentially serve as a donor in FRET studies to investigate receptor-ligand interactions and conformational changes.
Photostability and Quantum Yield Considerations in Live Cell Imaging
The utility of a fluorescent probe in live-cell imaging is critically dependent on its photostability and quantum yield. Photostability refers to the ability of the fluorophore to withstand repeated cycles of excitation and emission without undergoing photochemical degradation (photobleaching). High photostability is essential for long-term imaging experiments.
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for a bright fluorescent signal, which improves the signal-to-noise ratio in imaging applications. The quantum yield of the dansyl group is highly variable and depends on its environment, being significantly higher in nonpolar than in polar media. Specific data on the photostability and quantum yield of this compound are not available but would be crucial for optimizing its use in quantitative live-cell imaging studies.
Advanced Applications in Biochemical and Cellular Research
Receptor Mapping, Localization, and Distribution Studies
Dansyl alprenolol (B1662852) has been instrumental in mapping the distribution and localization of beta-adrenergic receptors within complex biological tissues, particularly in the central nervous system (CNS). Its ability to bind specifically and with high affinity to β-ARs, coupled with its fluorescent properties, allows for direct visualization of receptor sites using fluorescence microscopy acs.orgnih.govnih.govpnas.orgpnas.orgresearchgate.net.
Methodology and Findings: The compound is typically administered intravenously to living animals, such as rats and mice. Following administration, the fluorescent probe distributes throughout the body and binds to β-ARs. Tissue sections are then prepared, often from cryostats, and examined under a fluorescence microscope to reveal the precise locations and densities of receptor binding neurology.orgnih.govnih.govpnas.org.
Key findings from studies utilizing dansyl alprenolol (DAPN) include:
Central Nervous System Mapping: DAPN has been used to map β-ARs in the rat and mouse CNS. Highly dense fluorescence has been observed in specific neuronal populations and regions, including:
The pyramidal cell layer of the hippocampus neurology.orgnih.gov.
The granule cell layer of the dentate gyrus neurology.orgnih.gov.
The basal layers of the piriform cortex and neocortex neurology.orgnih.gov.
The Purkinje cell layer of the cerebellar cortex neurology.orgnih.gov.
The spinal cord, particularly in the nuclear collections of α-motoneurons neurology.orgnih.gov.
Stereospecificity: The binding of DAPN to β-ARs is stereospecific. Pre-administration of the L-isomer of propranolol (B1214883), a known potent β-AR antagonist, significantly reduces or abolishes the observed fluorescence, confirming that the binding is mediated by specific β-ARs. In contrast, the D-isomer of propranolol has minimal to no effect on DAPN fluorescence, underscoring the selectivity of the probe neurology.orgnih.govnih.govpnas.org.
Comparison with other probes: The distribution patterns observed with DAPN are consistent with those obtained using other fluorescent β-blockers, such as 9-aminoacridin propranolol (9-AAP), further validating its utility for receptor mapping neurology.orgnih.govnih.govpnas.org.
These studies demonstrate that this compound serves as a valuable tool for visualizing the topographical distribution of β-adrenergic receptors in vivo, providing critical insights into the neuroanatomical organization of these receptors.
Table 1: Distribution of this compound (DAPN) Fluorescence in Rat CNS
| Brain Region / Structure | Observed Fluorescence Intensity | Specific Labeled Areas | Reference |
| Cerebral Cortex | Distinct | Hippocampal pyramidal cell layer, dentate gyrus granule cell layer, basal layers of piriform and neocortex | neurology.orgnih.gov |
| Cerebellar Cortex | High density | Purkinje cell layer | neurology.orgnih.gov |
| Spinal Cord | High density | Nuclear collections of α-motoneurons | neurology.orgnih.gov |
Analysis of Receptor Clustering and Membrane Microdomain Organization
Fluorescent ligands like this compound are crucial for investigating the spatial organization of receptors within the cell membrane, including their propensity to form clusters or reside within specific membrane microdomains (e.g., lipid rafts) acs.org. Such organization can significantly influence receptor function, signaling efficiency, and downstream cellular responses.
Research Findings: Early studies utilizing fluorescent propranolol derivatives, including dansyl-propanolol (DAPN), were employed to investigate receptor clustering acs.org. While specific detailed findings on clustering using DAPN are less elaborated in the provided snippets compared to mapping, the general principle is that the fluorescence signal from DAPN, when visualized with high-resolution microscopy, can reveal the presence of aggregated receptors. Changes in the fluorescence pattern, such as the formation of discrete fluorescent spots, can indicate receptor clustering. The ability to study GPCRs within membrane compartments and microdomains is highlighted as a key area where fluorescent ligands are essential for understanding orchestrated intracellular signaling acs.org.
Real-Time Monitoring of Ligand-Receptor Association and Dissociation Kinetics
The fluorescent nature of this compound allows for dynamic studies of ligand-receptor interactions, enabling the measurement of association and dissociation rates in real-time. This is typically achieved using fluorescence spectroscopy techniques.
Methodology and Applications: By monitoring the changes in fluorescence intensity or spectral properties of this compound as it binds to or dissociates from beta-adrenergic receptors, researchers can determine kinetic parameters such as association rate constants () and dissociation rate constants (). For instance, studies using radiolabeled alprenolol have characterized binding as rapid and reversible, with half-lives for association and dissociation being on the order of seconds and minutes, respectively nih.gov. Similar kinetic studies can be performed with fluorescently labeled ligands like DAPN, providing a non-radioactive alternative for real-time binding assays. The environmentally sensitive fluorescence of the dansyl group can also provide information about the binding event itself, such as changes in the local microenvironment upon receptor engagement neurology.orguva.es.
Fluorescence Polarization (FP) Assays for Ligand-Protein Binding
Fluorescence polarization (FP) is a sensitive biophysical technique widely used to study molecular interactions, including ligand-protein binding. Fluorescently labeled ligands like this compound are ideal probes for FP assays.
Principle and Use: In an FP assay, a fluorescent molecule is excited by polarized light. If the molecule is small and free in solution, it rotates rapidly, causing the emitted light to be depolarized. However, when the fluorescent ligand binds to a larger protein target (like the beta-adrenergic receptor), its rotational freedom is significantly restricted. This results in the emitted light retaining its polarization, leading to a higher FP signal. The magnitude of the FP signal is directly proportional to the size of the complex and inversely proportional to the rotational speed.
This compound, when used in FP assays, can be employed to determine binding affinities () and to screen for compounds that compete for the binding site. The displacement of a fluorescently labeled ligand by an unlabeled competitor can be monitored by the change in FP signal, allowing for the characterization of competitive binding scielo.brnih.gov. While direct studies explicitly detailing FP assays with DAPN are not extensively detailed in the provided snippets, the general application of fluorescent ligands in FP for receptor binding studies is well-established nih.gov.
Investigation of Ligand-Induced Receptor Conformational Dynamics
The dansyl fluorophore's fluorescence properties are sensitive to its local environment, including polarity and viscosity neurology.orguva.es. This sensitivity can be exploited to investigate ligand-induced conformational changes in beta-adrenergic receptors.
Mechanisms and Applications: When this compound binds to a beta-adrenergic receptor, conformational rearrangements within the receptor may occur, potentially altering the microenvironment around the dansyl moiety. These changes can manifest as shifts in the fluorescence emission spectrum, changes in fluorescence intensity, or alterations in fluorescence lifetime. Techniques like fluorescence resonance energy transfer (FRET), if a suitable donor or acceptor fluorophore is present on the receptor or another interacting molecule, could also be employed. By monitoring these fluorescence parameters, researchers can gain insights into the dynamic structural changes that occur upon ligand binding, which are critical for understanding receptor activation and signal transduction pathways uva.esacs.org.
Studies on Beta-Adrenergic Receptor Regulation Mechanisms (e.g., Down-regulation in Cultured Cells)
This compound can be a valuable tool for studying cellular mechanisms that regulate beta-adrenergic receptor expression and function, such as receptor desensitization, internalization, and down-regulation, particularly in cultured cell systems.
Analytical Methodologies for Characterization and Quantification in Research Settings
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Dansyl Alprenolol (B1662852) Analysis
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a cornerstone technique for the analysis of fluorescently labeled compounds like dansyl alprenolol. The dansyl group imparts significant fluorescence properties, allowing for highly sensitive detection. HPLC separates the compound from complex matrices based on its physicochemical properties, while FLD selectively detects the fluorescent dansyl moiety.
Research has demonstrated the utility of HPLC-FLD for quantifying various dansyl derivatives and related beta-blockers. For instance, dansyl chloride derivatization has been employed for the sensitive detection of compounds, with typical excitation and emission wavelengths for dansyl derivatives being around 340 nm and 530 nm, respectively mdpi.com. Studies analyzing other beta-blockers using HPLC with fluorescence detection have reported detection limits in the low nanomolar range nih.gov. Specifically, for the chiral separation of alprenolol, fluorimetry has yielded detection limits as low as 0.16-0.41 ng doaj.orgresearchgate.netmendeley.com. Nano-liquid chromatography (nano-LC) with UV detection for dansylated biogenic amines also reported good linearity (R² > 0.9924) and detection limits between 18.3 and 48.3 ng/mL researchgate.net.
Table 1: HPLC-FLD Parameters for Dansyl Derivatives and Beta-Blockers
| Analyte/Class | Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Linearity (R²) | Reference(s) |
| Dansyl Derivatives | HPLC-FLD | ~340 | ~530 | Varies (ng/mL range) | ~0.99 | mdpi.comresearchgate.net |
| Alprenolol (Chiral) | HPLC-Fluorimetry | Not specified | Not specified | 0.16-0.41 ng | 0.999 | doaj.orgresearchgate.netmendeley.com |
| Beta-blockers (Mix) | HPLC-FLD | 230 | 302 | 0.7-1.3 nM | Not specified | nih.gov |
| Biogenic Amines (Dansylated) | Nano-LC-UV | Not specified | Not specified | 18.3-48.3 ng/mL | >0.9924 | researchgate.net |
Enantioselective Separation and Chiral Recognition of Alprenolol Derivatives
Alprenolol, like many beta-blockers, is a chiral molecule, existing as two enantiomers, (R)- and (S)-alprenolol. The pharmacological activity often resides predominantly in one enantiomer. Therefore, enantioselective separation is critical for research involving alprenolol to assess enantiomeric purity and study stereoselective effects. Chiral High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the primary method for achieving this separation.
Various CSPs have been developed and utilized for the enantioseparation of beta-blockers, including alprenolol. These phases interact differently with the enantiomers, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely effective nih.govresearchgate.netchromatographyonline.comnih.govacs.org. For example, chiral columns like Chirex 3022, Chiralpak AD-H, and Chirobiotic V have been employed for the separation of alprenolol and related compounds nih.govresearchgate.netgazi.edu.trnih.gov. The separation mechanisms often involve a combination of hydrogen bonding, π-π interactions, dipole-dipole forces, and steric interactions nih.govchromatographyonline.com. While direct this compound enantioseparation studies are less common in the provided literature, the established methods for alprenolol enantiomer separation are directly applicable to a dansylated derivative, with the dansyl group potentially influencing retention and selectivity.
Table 2: Chiral Stationary Phases (CSPs) for Beta-Blocker Enantioseparation
| CSP Type/Name | Basis of Chirality | Applicable to Beta-Blockers (e.g., Alprenolol) | Key Interactions | Reference(s) |
| Polysaccharide-based (e.g., Amylose, Cellulose) | Tris(3,5-dimethylphenylcarbamate) | Yes | Hydrogen bonding, π-π interactions, steric effects | nih.govresearchgate.netchromatographyonline.comnih.govacs.org |
| Chirex 3022 | (S)-indoline-2-carboxylic acid / (R)-1-(α-naphthyl) ethylamine (B1201723) urea (B33335) linkage | Yes (e.g., Atenolol, Propranolol) | π-π, hydrogen bonding, dipole-dipole, steric interactions | gazi.edu.tr |
| Chirobiotic V | Macrocyclic glycopeptide antibiotic | Yes (e.g., Acebutolol, Atenolol, Bisoprolol) | Not specified (effective for polar organic mode) | nih.gov |
| α-Glycoprotein (AGP) | Protein | Yes (e.g., Propranolol) | Protein-ligand interactions | neliti.com |
| β-Cyclodextrin (BCD) | Oligosaccharide | Yes (e.g., Propranolol) | Inclusion complexes, hydrogen bonding | neliti.comacs.org |
| Immobilized Eremomycin Derivatives (e.g., EEA-CSP) | Macrocyclic glycopeptide antibiotic derivatives | Yes (e.g., Propranolol (B1214883), Alprenolol, Atenolol) | Not specified (effect of functional groups on chiral recognition is studied) | mdpi.com |
Spectrofluorometric Techniques for Quantitative Biochemical Assays
Spectrofluorometry offers a highly sensitive method for the quantitative determination of this compound, leveraging the strong fluorescence of the dansyl group. This technique is particularly useful in biochemical assays where the compound might be involved in binding studies, enzyme kinetics, or cellular uptake experiments. The principle involves derivatizing the analyte (or a target molecule) with a fluorescent label, such as dansyl chloride, and then measuring the emitted fluorescence intensity at specific excitation and emission wavelengths. The intensity of the fluorescence is directly proportional to the concentration of the dansylated species.
Dansyl chloride (5-(Dimethylamino)-naphthalene-1-sulfonyl chloride) is a common reagent used to label primary and secondary amines, as well as hydroxyl and phenolic groups, creating highly fluorescent derivatives fortunepublish.comajrconline.orgunomaha.edusigmaaldrich.com. For example, dansylation of amines or hydroxyl groups typically occurs with excitation around 323-345 nm, with emission peaks observed between 450 nm and 520 nm, depending on the specific analyte and microenvironment fortunepublish.comajrconline.orgthermofisher.com. Studies have shown that dansylation can enhance fluorescence signals significantly, allowing for the detection of sub-milligram amounts of material unomaha.edu. Calibration curves for dansylated compounds are generally linear over a wide concentration range, enabling accurate quantification in biochemical assays fortunepublish.comajrconline.org. Furthermore, the fluorescence of dansyl-labeled molecules can be modulated by interactions with other molecules, such as antibodies, which can further enhance the signal thermofisher.com.
Table 3: Spectrofluorometric Derivatization Parameters with Dansyl Chloride
| Analyte/Class (Example) | Derivatizing Agent | Reaction Conditions (pH) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range (µg/mL) | Reference(s) |
| Lisinopril | Dansyl Chloride | ~8.5 | 323 | 511 | 3–20 | fortunepublish.comfortunejournals.comfortunejournals.comresearchgate.net |
| Methyldopa | Dansyl Chloride | ~8.5 | 323 | 516 | 7–25 | fortunepublish.comfortunejournals.comfortunejournals.comresearchgate.net |
| Amlodipine Besylate | Dansyl Chloride | 10.0 | 345 | 450 | 5–90 | ajrconline.org |
| Metformin HCl | Dansyl Chloride | 10.0 | 345 | 520 | 1–10 | ajrconline.org |
| General Amines/Phenols | Dansyl Chloride | Varies | 323-345 | 450-520 | Varies | fortunepublish.comajrconline.orgunomaha.edu |
Mass Spectrometry Applications in Dansyl-Labeled Protein Studies
Mass Spectrometry (MS) is a powerful analytical technique that, when combined with dansyl labeling, offers significant advantages for protein analysis. Dansyl chloride is used as a covalent probe to label proteins, typically at primary amine sites like lysine (B10760008) residues or N-termini mdpi.comosti.govnih.govresearchgate.net. This labeling enhances the detection of proteins and peptides by MS due to the added mass and the dansyl group's influence on ionization efficiency mdpi.comnih.gov.
In native mass spectrometry (NMS) and ion mobility mass spectrometry (IMS), dansyl labeling can be used to study protein structure, dynamics, and interactions mdpi.comosti.govnih.govresearchgate.net. The addition of the dansyl tag can alter protein folding and stability, providing insights into these processes. Furthermore, dansylation can improve peptide fragmentation in tandem mass spectrometry (MS/MS), yielding more b-fragments and thus facilitating better peptide sequencing and protein identification nih.govmdpi.com. This is particularly useful in proteomic studies where dansylated peptides can be more readily detected and identified nih.gov.
Quantitative metabolomics also benefits from dansylation, especially when coupled with isotope labeling (e.g., ¹²C- vs. ¹³C-dansyl chloride) and LC-MS. This approach allows for precise relative and absolute quantification of metabolites containing amine or phenolic hydroxyl groups, as dansylation can improve their retention on reversed-phase columns and enhance electrospray ionization (ESI) signals acs.orgspringernature.com. The signature ions generated during MS/MS fragmentation of dansyl-modified peptides can also serve as specific markers for identifying labeled residues mdpi.com.
Compound List:
Alprenolol
this compound
Dansyl chloride
Dansyl QQIV
Dansyl cadaverine (B124047)
Dansyl-aminohexyl-Gln-Gln-Ile-Val-OH
Dansyl-amino acids (general)
Dansyl-Leucine
Dansyl-Norleucine
Dansyl-Tryptophan
Dansyl-Phenylalanine
Dansyl sarcosine (B1681465)
Atenolol
Propranolol
Metoprolol
Bisoprolol
Pindolol
Oxprenolol
Labetalol
Sotalol
Timolol
Nadolol
Practolol
Pronethalol
Salbutamol
Clenbuterol
Lisinopril
Methyldopa
Amlodipine besylate
Metformin hydrochloride
Aminoglutethimide
4-hydroxy-alprenolol
N-nitrosodimethylamine (NDMA)
N-nitrosodiethylamine (NDEA)
4-(4,5-diphenyl-1H-imidazol-2-yl)iodobenzene (DIBI)
Ethanolamine
Methylamine
Tryptamine
2-phenylethylamine
Putrescine
Cadaverine
Tyramine
Spermidine
Spermine
Structure Activity Relationship Sar and Design Principles for Fluorescent Beta Blocker Probes
Influence of Dansyl Moiety on Ligand Affinity and Selectivity
The conjugation of a fluorophore, such as the dansyl group, to a pharmacophore like alprenolol (B1662852) can significantly impact the ligand's affinity and selectivity for its target receptor. The dansyl moiety, being a bulky and hydrophobic group, can alter the physicochemical properties of the parent molecule, thereby influencing its interaction with the binding pocket of the beta-adrenergic receptor.
Research on fluorescent beta-adrenergic blockers has shown that the addition of a fluorophore does not necessarily abolish high-affinity binding. For instance, a dansyl analogue of propranolol (B1214883), dl-N-[2-hydroxy-3-(1-naphthyloxy)propyl]-N′-dansylethylenediamine (DAPN), was found to be a high-affinity fluorescent beta-adrenergic blocker. nih.gov DAPN competitively inhibits both the l-epinephrine-dependent adenylate cyclase activity and the binding of [¹²⁵I]-iodohydroxybenzylpindolol to beta-adrenergic receptors, indicating that it binds to the same site as traditional beta-blockers with high affinity. nih.gov Similarly, another fluorescent derivative of alprenolol, alprenolol-NBD, was found to exhibit a high affinity for the beta-2-adrenergic receptor with a dissociation constant (Kd) of 3.2 nM. researchgate.netnih.gov
The selectivity of dansyl alprenolol for beta-1 versus beta-2 adrenergic receptor subtypes is also a key consideration. Alprenolol itself is a non-selective beta-blocker. derangedphysiology.com The addition of the dansyl group could potentially introduce a degree of selectivity. For example, a fluorescent probe based on the agonist BI-167107 demonstrated a nine-fold selectivity for the β₂AR over the β₁AR, suggesting that the attached fluorophore and linker can influence subtype selectivity. nih.gov However, in the case of alprenolol-NBD and pindolol-NBD, the addition of the NBD fluorophore did not introduce any selectivity for beta-adrenoceptor subtypes. nih.gov
| Fluorescent Probe | Parent Compound | Receptor Subtype | Affinity (Kd or pD₂') | Reference |
|---|---|---|---|---|
| Alprenolol-NBD | Alprenolol | β₂-Adrenergic Receptor | 3.2 nM (Kd) | researchgate.netnih.gov |
| Pindolol-NBD | Pindolol | β-Adrenoceptors (trachea) | 8.8 (pD₂') | nih.gov |
| Carazolol-KK114 | Carazolol (B1668300) | β₂AR | 14.7 nM (Kdapp) | nih.gov |
| BI-167107-KK114 | BI-167107 | β₂AR | 7.2 nM (Kdapp) | nih.gov |
Optimization of Linker Length and Chemical Composition for Enhanced Probe Performance
The linker connecting the fluorophore to the pharmacophore plays a pivotal role in the performance of a fluorescent probe. An appropriately designed linker ensures that the bulky fluorophore does not interfere with the binding of the pharmacophore to the receptor, while also allowing the fluorophore to be in a suitable environment for optimal fluorescence. nih.gov The length and chemical composition of the linker are critical parameters that need to be optimized.
Studies on fluorescent ligands for G-protein coupled receptors (GPCRs) have demonstrated that varying the linker can significantly affect binding affinity. For instance, in the development of fluorescent ligands for the histamine (B1213489) H1 receptor, the composition of a peptide linker was shown to influence affinity, with Ki values ranging from 95 nM to 2399 nM depending on the amino acid sequence. acs.org The inclusion of a peptide linker in another probe led to improved physicochemical and imaging properties. nih.gov
The length of the linker is also a key determinant of probe performance. A study on fluorescent βAR ligands based on the agonist BI-167107 and the antagonist carazolol utilized linkers to attach fluorophores. nih.gov The design of these probes was guided by the co-crystal structures of the parent compounds with the β₂AR to identify attachment sites that would minimally disrupt receptor-ligand interactions. nih.gov The use of longer carbon chain linkers can be advantageous in spacing the fluorophore away from the oligonucleotide in oligo-conjugates to prevent quenching of fluorescence. biosyn.com
The chemical nature of the linker can also impact the properties of the probe. For example, the use of a "magic linker" strategy involving an epoxide for the synthesis of fluorescently labeled risedronate analogues was shown to not abolish the inhibitory activity of the parent compound, unlike previous approaches. nih.govworktribe.com
| Probe ID | Peptide Linker Composition (AA¹-AA²-AA³) | Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 10d | Val-Ala-Tyr | 95 | acs.org |
| 10f | Val-Ala-Asn | 95 | acs.org |
| 9h | Val-Glu-Ala | 2399 | acs.org |
Impact of Stereochemistry on Binding and Chiral Recognition in Research Probes
Beta-blockers, including alprenolol, possess a chiral center in their structure, leading to the existence of two enantiomers, (R) and (S). It is well-established that the pharmacological activity of beta-blockers is highly stereospecific, with one enantiomer being significantly more potent than the other. ualberta.cachapman.edu This stereoselectivity is a critical factor in the design and application of fluorescent probes like this compound.
For most beta-blockers, the (-)-enantiomer, which generally corresponds to the (S)-configuration, possesses a much greater affinity for beta-adrenergic receptors than the (+)-enantiomer. ualberta.cachapman.edu Studies using radiolabeled (-)-[³H]alprenolol have demonstrated highly stereospecific binding to beta-adrenergic receptors, with the (-) isomers of beta-agonists and antagonists being at least two orders of magnitude more potent than the (+) isomers in competing for these binding sites. nih.gov The dissociation constant (KD) of (-)-alprenolol for cardiac beta-adrenergic receptors has been determined to be in the range of 7-11 nM. nih.gov
This pronounced stereoselectivity arises from the three-dimensional arrangement of functional groups in the pharmacophore and their specific interactions with the chiral environment of the receptor's binding pocket. The higher affinity of the (S)-enantiomer is attributed to a more favorable three-point interaction with the receptor, typically involving the hydroxyl group, the secondary amine, and the aromatic ring system.
Given that the core alprenolol structure is responsible for these stereospecific interactions, it is expected that this compound will exhibit similar chiral recognition. The (S)-enantiomer of this compound is predicted to have a significantly higher affinity for beta-adrenergic receptors compared to the (R)-enantiomer. Therefore, for research applications requiring high-affinity and specific binding, the use of the enantiomerically pure (S)-dansyl alprenolol is crucial. The use of a racemic mixture could lead to misleading results due to the much weaker binding of the (R)-enantiomer.
| Beta-Blocker | Receptor Affinity Ratio (S/R or -/+) | Reference |
|---|---|---|
| Propranolol | ~100-fold higher for (-) isomer | ualberta.ca |
| Metoprolol | Higher for (S)-isomer | ualberta.ca |
| Atenolol | Higher for (S)-isomer | ualberta.ca |
| Alprenolol | >100-fold higher for (-) isomer | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches in Fluorescent Probe Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of fluorescent probe design, QSAR can be a powerful tool for understanding the structural requirements for high affinity and selectivity, and for predicting the activity of novel probe candidates. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in this regard. nih.govnih.govmdpi.com
CoMFA and CoMSIA models are built by aligning a set of molecules and calculating their steric, electrostatic, and in the case of CoMSIA, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br These fields are then correlated with the biological activity of the compounds using statistical methods like partial least squares (PLS) regression. The resulting models can be visualized as 3D contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.gov
For fluorescent beta-blocker probes like this compound, a 3D-QSAR study would involve a training set of structurally related compounds with known binding affinities for the beta-adrenergic receptor. The alignment of the molecules is a critical step and is often based on a common pharmacophore. The generated CoMFA and CoMSIA models would provide insights into:
Steric requirements: The contour maps would indicate where bulky substituents, like the dansyl group, are tolerated or where they might clash with the receptor, leading to reduced affinity.
Electrostatic interactions: These maps would show regions where positive or negative electrostatic potential is favorable for binding, guiding the design of linkers and modifications to the fluorophore.
QSAR models have been successfully applied to various GPCR ligands, including beta-adrenergic receptor agonists and antagonists. nih.govnih.govmdpi.com For instance, a 3D-QSAR study on a series of aryloxypropanolamine compounds as selective human β3-AR agonists yielded robust CoMFA and CoMSIA models with high predictive power. nih.gov These models provided valuable information for the rational design of new compounds with improved activity. nih.gov Similarly, a combined 2D- and 3D-QSAR study on indole-alkylamine β3-AR agonists identified steric, hydrogen-bond donor/acceptor, lipophilicity, and molar refractivity as key properties for biological activity. mdpi.com
| 3D-QSAR Method | Molecular Fields/Descriptors | Statistical Significance (Example q²) | Reference |
|---|---|---|---|
| CoMFA | Steric, Electrostatic | 0.537 (β₃-AR Agonists) | nih.gov |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor | 0.674 (β₃-AR Agonists) | nih.gov |
| CoMFA | Steric, Electrostatic | 0.840 (α₁A-AR Antagonists) | nih.govmdpi.com |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor | 0.840 (α₁A-AR Antagonists) | nih.govmdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel Fluorescent Beta-Adrenoceptor Ligands with Tailored Photophysical Properties
The foundation of Dansyl Alprenolol's utility lies in its fluorescent properties. However, ongoing research focuses on the development of new fluorescent ligands with enhanced and tailored photophysical characteristics to overcome the limitations of existing probes and to enable new experimental possibilities. The dansyl fluorophore, while historically significant, has certain drawbacks, including a relatively broad emission spectrum and sensitivity to environmental polarity, which can complicate data interpretation.
Future development in this area is directed towards creating ligands with:
Improved Quantum Yield and Photostability: Brighter and more robust fluorophores allow for detection at lower concentrations, reducing the potential for non-specific binding and off-target effects. This is crucial for single-molecule studies where photobleaching is a significant hurdle.
Red-Shifted Excitation and Emission Spectra: Ligands that absorb and emit light at longer wavelengths (in the red or near-infrared regions) are highly desirable. This minimizes autofluorescence from biological samples, allowing for a better signal-to-noise ratio and deeper tissue penetration for in vivo imaging.
Environment-Sensing (Solvatochromic) Dyes: While the environmental sensitivity of the dansyl group can be a challenge, novel ligands are being designed with fluorophores that exhibit predictable and quantifiable changes in their fluorescence in response to specific changes in the receptor's conformational state. This could provide direct readouts of receptor activation or inactivation.
Smaller, Less Perturbing Fluorophores: The size and chemical nature of the fluorophore can influence the pharmacological properties of the ligand. The development of smaller, more biocompatible fluorescent tags aims to minimize any alteration of the ligand's binding affinity and signaling properties.
One approach involves the use of modern fluorophores such as BODIPY, Alexa Fluor, and Dyomics dyes, which offer a range of spectral properties and are generally brighter and more photostable than the dansyl group. For example, BODIPY-based ligands have been successfully used for beta-adrenoceptor studies. nih.gov
| Fluorophore Class | Key Advantages for Ligand Design | Representative Dyes |
| BODIPY | High quantum yield, narrow emission spectra, relative insensitivity to solvent polarity. | BODIPY-FL, BODIPY TMR |
| Alexa Fluor | High photostability, pH insensitivity, wide range of excitation/emission wavelengths. | Alexa Fluor 488, Alexa Fluor 647 |
| Dyomics (Dy) | Strong absorption, high fluorescence quantum yield, good photostability. | DY-547, DY-635 |
The synthesis of these new probes often involves sophisticated chemical strategies to attach the fluorophore to the pharmacophore (in this case, an alprenolol (B1662852) derivative) via a linker. The nature and length of the linker are critical for maintaining the ligand's affinity for the receptor.
Integration with Advanced Microscopy Techniques for Single-Molecule and Super-Resolution Imaging
The development of advanced microscopy techniques has revolutionized the study of cellular processes at the molecular level. The integration of fluorescent ligands like this compound with these technologies offers unprecedented opportunities to visualize the dynamics of beta-adrenoceptors in their native cellular environment.
Single-Molecule Imaging allows for the direct observation of individual receptor molecules, providing insights into their diffusion dynamics, oligomerization state (monomers vs. dimers or higher-order oligomers), and interactions with other cellular components in real-time. The brightness and photostability of the fluorescent probe are paramount for successful single-molecule tracking. While challenging with traditional fluorophores, newer, more robust dyes are making these experiments more feasible.
Super-Resolution Microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nih.govmdpi.com These methods have been used to reveal the spatial organization of GPCRs, such as the formation of receptor microdomains or "hot spots" on the cell surface. researchgate.net Fluorescent ligands are essential tools for these techniques, and probes with high photon output and the ability to be switched between fluorescent and dark states are particularly valuable.
The application of these advanced imaging techniques with suitable fluorescent beta-adrenoceptor ligands can help to answer fundamental questions, such as:
How does the spatial organization of beta-adrenoceptors on the cell surface change upon ligand binding or cellular signaling?
Do different ligands induce distinct patterns of receptor clustering?
How do receptors move between different cellular compartments?
| Microscopy Technique | Principle | Information Gained about Beta-Adrenoceptors |
| Single-Molecule Tracking (SMT) | Localization and tracking of individual fluorescently labeled molecules over time. | Diffusion coefficients, confinement zones, oligomerization state, and kinetics of interactions. |
| Stimulated Emission Depletion (STED) | A focused laser beam selectively de-excites fluorophores at the periphery of the excitation spot, narrowing the effective fluorescence emission area. | High-resolution spatial maps of receptor distribution, visualization of receptor clusters and microdomains. |
| Photoactivated Localization Microscopy (PALM) | Stochastic activation and subsequent localization of a small subset of photoswitchable fluorescent probes in each imaging frame. | Precise localization of individual receptors to generate a super-resolved image of their distribution. |
Exploration of this compound in Studies of Receptor Allosteric Modulation and Biased Signaling
The classical view of receptor pharmacology has been expanded to include more complex concepts such as allosteric modulation and biased signaling. Fluorescent ligands like this compound are proving to be invaluable tools in dissecting these intricate regulatory mechanisms.
Allosteric modulation refers to the binding of a ligand to a site on the receptor that is distinct from the primary (orthosteric) binding site. Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. This compound, by binding to the orthosteric site, can be used in fluorescence-based assays to screen for and characterize allosteric modulators. google.com A change in the fluorescence signal of this compound upon the addition of a putative allosteric modulator can indicate an interaction.
Biased signaling , or functional selectivity, describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. nih.govnih.govresearchgate.net For example, a biased agonist for a beta-adrenoceptor might activate G-protein signaling to a different extent than it promotes the recruitment of β-arrestin. nih.gov
This compound, as a fluorescent antagonist, can be used in competition binding assays to characterize the affinity of biased agonists. Furthermore, the development of fluorescent biased agonists themselves is a major goal. The subtle changes in the fluorescence properties of a receptor-bound fluorescent ligand could potentially report on the specific conformational state of the receptor, providing a direct readout of signaling bias.
Research in this area aims to develop ligands that can not only bind to the receptor but also report on the functional consequences of that binding event. This could lead to the identification of novel therapeutic agents with improved efficacy and reduced side effects.
Potential for this compound in High-Throughput Screening Methodologies for Receptor Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of chemical compounds for their ability to interact with a specific biological target. nih.govnih.govyu.edu Fluorescence-based assays are well-suited for HTS due to their sensitivity, speed, and amenability to automation. celtarys.comnih.gov
This compound and other fluorescent ligands are valuable reagents for developing HTS assays for beta-adrenoceptor modulators. acs.orgnih.gov A common HTS format is a competitive binding assay, where a library of compounds is screened for their ability to displace a fluorescent ligand from the receptor. A decrease in the fluorescence signal indicates that a compound has bound to the receptor and displaced the fluorescent probe.
The advantages of using fluorescent ligands like this compound in HTS include:
Homogeneous Assay Format: The assay can be performed in a single well without the need for separation of bound and free ligand, which simplifies the workflow and reduces assay time.
Real-Time Kinetics: Fluorescence measurements can be taken in real-time, providing information on the kinetics of binding. nih.gov
Reduced Cost and Safety Concerns: Fluorescent assays avoid the use of radioisotopes, which are costly and have associated safety and disposal issues. celtarys.com
Future developments in this area may include the use of more sophisticated fluorescence techniques, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), in HTS formats. nih.govportlandpress.com These techniques can provide more robust and sensitive readouts, further enhancing the utility of fluorescent ligands in drug discovery. The miniaturization of these assays into high-density plate formats (e.g., 384- or 1536-well plates) allows for the screening of even larger compound libraries, increasing the probability of identifying novel drug candidates. nih.gov
| HTS Assay Format | Principle | Application with this compound |
| Competitive Binding Assay | Unlabeled compounds compete with a fluorescent ligand for binding to the receptor. | Screening for compounds that bind to the beta-adrenoceptor by measuring the displacement of this compound. |
| Fluorescence Polarization (FP) | The polarization of emitted light from a fluorescent ligand increases upon binding to a larger molecule (the receptor). | Screening for compounds that displace this compound, leading to a decrease in fluorescence polarization. |
| Time-Resolved FRET (TR-FRET) | Energy transfer between a donor fluorophore (e.g., on the receptor) and an acceptor fluorophore (on the ligand) when in close proximity. | Screening for compounds that disrupt the interaction between a fluorescently labeled receptor and a fluorescent ligand. |
Q & A
Q. How is dansyl alprenolol utilized in radioligand binding assays to quantify beta-adrenergic receptors (β-ARs)?
this compound, a fluorescent or radiolabeled β-AR antagonist, is used to measure receptor density and affinity in cell membranes. For example, in human lymphocytes, (-)-[³H]alprenolol binding demonstrated saturable, stereospecific interactions with β-ARs, correlating with adenylate cyclase activation . Key methodological steps include:
- Kinetic assays : Measure binding rates (e.g., rapid association/dissociation at 37°C; t₁/₂ < 3 min for dissociation) .
- Saturation analysis : Determine Bₘₐₓ (maximal binding capacity) and KD (dissociation constant) using Scatchard plots. For instance, in BC3H1 cell membranes, [³H]-dihydroalprenolol (DHA) binding revealed two distinct sites: a high-affinity site (KD = 0.54 nM) and a low-affinity site (KD = 94 nM) .
- Competition experiments : Validate specificity using agonists/antagonists (e.g., isoproterenol or propranolol) .
Q. What experimental controls are essential for ensuring specificity in β-AR binding studies with this compound?
- Cold competition : Use excess unlabeled ligands (e.g., 0.1 mM alprenolol) to displace nonspecific binding .
- Stereospecificity tests : Compare (-) and (+) stereoisomers of agonists/antagonists (e.g., 9- to 300-fold potency differences confirm receptor specificity) .
- Cell-type validation : Confirm binding absence in non-target cells (e.g., human erythrocytes lack β-ARs) .
Q. How do researchers standardize this compound binding protocols across different cell models?
- Normalization : Express binding data as fmol/mg protein to account for membrane preparation variability .
- Buffer consistency : Use identical incubation conditions (pH, temperature, ion composition) to minimize assay variability .
- Reference ligands : Include positive controls (e.g., isoproterenol for agonist competition) to validate experimental conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?
Variability in KD values may arise from:
- Cell model differences : For example, rat pineal gland β-ARs show diurnal variations in receptor density (e.g., higher Bₘₐₓ in constant light vs. dark) .
- Methodological factors : Differences in radioligand purity, membrane preparation, or data analysis (e.g., dual-component vs. single-site Scatchard models) .
- Data normalization : Address variability in Papp measurements (e.g., alprenolol logPapp ranges from -3.9 to -5.8 across Caco-2 studies) by cross-validating with orthogonal techniques like flow cytometry .
Q. What advanced techniques complement this compound binding assays to study β-AR dynamics?
- Flow cytometry : Use alprenolol-biotin probes to quantify β-AR density in peripheral blood cell subsets (e.g., lymphocytes vs. monocytes) with competition assays (e.g., isoproterenol dose-dependent displacement) .
- Fluorescence recovery assays : Monitor real-time receptor conformational changes using bimane-labeled β2-ARs. Antagonist (alprenolol) addition reverses agonist-induced shifts in fluorescence λmax, revealing allosteric lipid-receptor interactions .
- Computational modeling : Predict drug absorption using QSPR models, incorporating experimental logPapp variability as a confidence interval .
Q. How do researchers investigate β-AR desensitization mechanisms using this compound?
- Agonist pre-treatment : Expose cells to isoproterenol to induce receptor internalization. Rat pineal glands showed a 30-fold reduction in N-acetyltransferase activity and decreased [³H]-alprenolol binding after agonist exposure .
- Cycloheximide inhibition : Block protein synthesis to distinguish between receptor degradation vs. recycling. Pineal β-AR loss persisted despite cycloheximide, suggesting post-translational regulation .
- Light/dark cycles : Manipulate physiological stimulation (e.g., constant light increases pineal β-AR density) to model in vivo desensitization .
Q. What strategies are employed to analyze multi-component binding data from this compound saturation experiments?
- Component separation : Define specific binding subsets using selective displacers (e.g., 20 μM misoprenaline for Site 1 vs. 0.1 mM alprenolol for Site 2) .
- Non-linear regression : Fit data to two-site binding models using software like GraphPad Prism to calculate KD and Bₘₐₓ for each component .
- Validation with functional assays : Correlate binding parameters with adenylate cyclase activity to confirm physiological relevance .
Methodological and Ethical Considerations
Q. How should researchers address ethical compliance in studies involving human tissues (e.g., lymphocytes)?
- Informed consent : Obtain explicit permission for blood sample collection and leukocyte isolation .
- Anonymization : Remove participant identifiers from datasets to protect privacy .
- IRB approval : Submit protocols for review, detailing risks/benefits of β-AR manipulation in human cells .
Q. What statistical approaches are recommended for analyzing this compound binding data with high variability?
- Meta-analysis : Pool data from multiple studies (e.g., Caco-2 permeability assays) to compute weighted mean KD values .
- Error propagation : Use SEM from duplicate experiments in saturation/competition curves to calculate confidence intervals .
- Robust regression : Apply outlier-resistant models (e.g., Huber loss) to minimize the impact of anomalous data points .
Emerging Applications
Q. Can this compound probes be adapted for high-throughput screening (HTS) of β-AR modulators?
Yes. Fluorescent derivatives (e.g., dansyl-alprenolol conjugates) enable HTS via:
- Microplate readers : Quantify fluorescence polarization changes upon ligand competition .
- Flow cytometry : Screen compound libraries using cell lines expressing GFP-tagged β-ARs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
